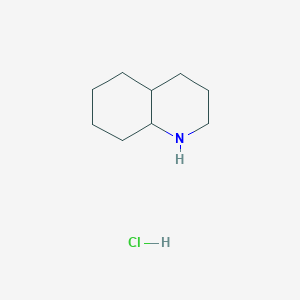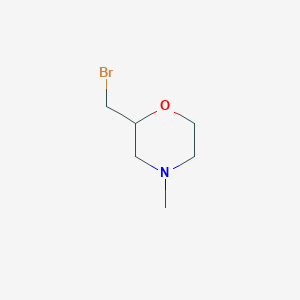
5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazol+
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazol+: is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a dihydropyridine ring with a triazole moiety, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazol+ typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyridine Ring: This step involves the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonium acetate to form the dihydropyridine ring.
Introduction of the Methylene Group: The methylene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with the dihydropyridine intermediate.
Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine and an appropriate nitrile to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazol+: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazol+ involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, while the triazole ring can inhibit various enzymes. These interactions lead to a cascade of biochemical events that result in the compound’s observed effects.
類似化合物との比較
Similar Compounds
5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a thiol group.
5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group.
Uniqueness
- The presence of the methylene group in 5-(1-Ethyl-2-methylene-1,2-dihydropyridin-3-YL)-4-methyl-4H-1,2,4-triazol+ provides unique reactivity and biological activity compared to its analogs.
- The combination of the dihydropyridine and triazole rings offers a unique pharmacophore that can interact with multiple biological targets.
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
1-ethyl-2-methylidene-3-(4-methyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C11H14N4/c1-4-15-7-5-6-10(9(15)2)11-13-12-8-14(11)3/h5-8H,2,4H2,1,3H3 |
InChIキー |
OIEZHZWUIQRULX-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC=C(C1=C)C2=NN=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate](/img/structure/B13254303.png)



amine hydrochloride](/img/structure/B13254326.png)

![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254333.png)

![6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13254348.png)
![4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13254351.png)
![2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254352.png)
![3-[(Methylsulfanyl)methyl]piperidine](/img/structure/B13254369.png)

